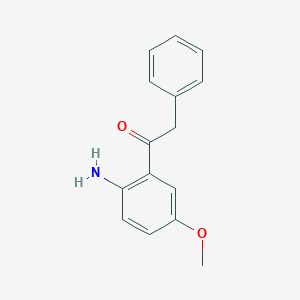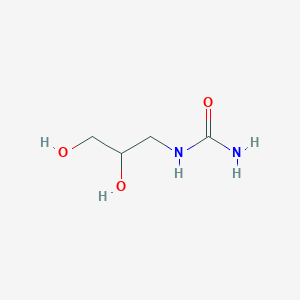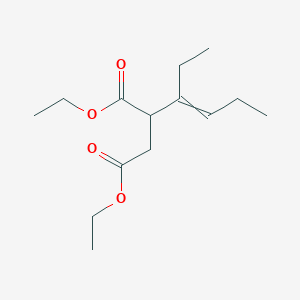
Diethyl 2-(hex-3-en-3-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le butanedioate de diéthyle 2-(hex-3-én-3-yle) est un composé organique de formule moléculaire C12H20O4. Il s'agit d'un dérivé diester de l'acide butanedioïque, comportant un substituant hex-3-én-3-yle. Ce composé est d'intérêt dans divers domaines de la chimie en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du butanedioate de diéthyle 2-(hex-3-én-3-yle) implique généralement l'estérification de l'acide butanedioïque avec de l'éthanol en présence d'un catalyseur acide. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester. Le groupe hex-3-én-3-yle peut être introduit par une réaction d'alkylation ultérieure utilisant des halogénoalcanes appropriés et des catalyseurs basiques.
Méthodes de production industrielle
À l'échelle industrielle, la production du butanedioate de diéthyle 2-(hex-3-én-3-yle) suit des principes similaires, mais utilise des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de réactifs de haute pureté et de conditions réactionnelles optimisées garantit la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le butanedioate de diéthyle 2-(hex-3-én-3-yle) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes ester en alcools.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes ester par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme l'éthylate de sodium (NaOEt) et les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Le butanedioate de diéthyle 2-(hex-3-én-3-yle) peut être converti en acide hex-3-én-3-ylbutanedioïque.
Réduction : Le processus de réduction donne du butanediol de diéthyle 2-(hex-3-én-3-yle).
Substitution : Les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le butanedioate de diéthyle 2-(hex-3-én-3-yle) a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du butanedioate de diéthyle 2-(hex-3-én-3-yle) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes ester peuvent subir une hydrolyse pour libérer des acides carboxyliques actifs, qui participent ensuite à diverses voies biochimiques. Le groupe hex-3-én-3-yle peut également jouer un rôle dans la modulation de la réactivité et de l'affinité de liaison du composé.
Applications De Recherche Scientifique
Diethyl 2-(hex-3-en-3-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(hex-3-en-3-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways. The hex-3-en-3-yl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Composés similaires
Butanedioate de diéthyle : Un ester plus simple de l'acide butanedioïque sans le substituant hex-3-én-3-yle.
But-2-ènedioate de diéthyle : Un autre dérivé ester avec un groupe alkyle différent.
Unicité
Le butanedioate de diéthyle 2-(hex-3-én-3-yle) est unique en raison de la présence du groupe hex-3-én-3-yle, qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
921200-51-3 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
diethyl 2-hex-3-en-3-ylbutanedioate |
InChI |
InChI=1S/C14H24O4/c1-5-9-11(6-2)12(14(16)18-8-4)10-13(15)17-7-3/h9,12H,5-8,10H2,1-4H3 |
Clé InChI |
IBOCQBXHBUZCEL-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(CC)C(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
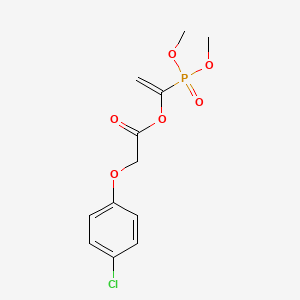
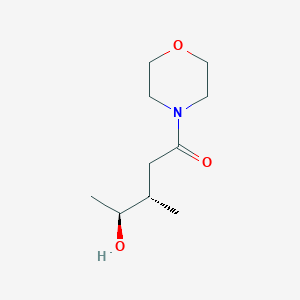
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
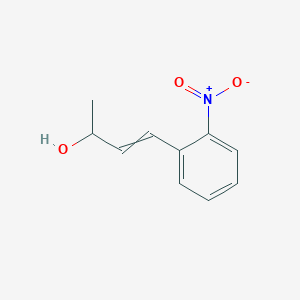



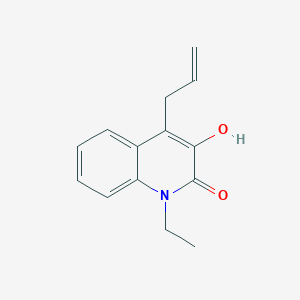
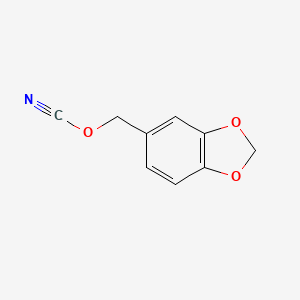
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
